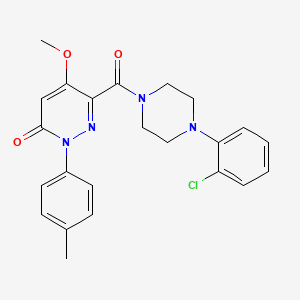

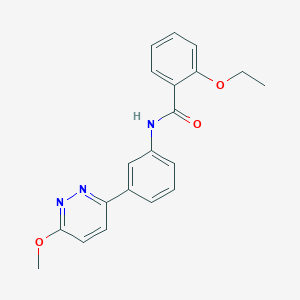

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that is likely to possess significant pharmaceutical importance due to the presence of a pyridazinone core, which is a common feature in many biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyridazinone structures have been synthesized and studied for their potential medicinal properties, such as antinociceptive effects and structural characteristics .

Synthesis Analysis

The synthesis of related pyridazinone derivatives typically involves multi-step reactions starting from various phenolic or chlorinated precursors. For instance, the synthesis of antinociceptive agents with a pyridazinone structure involved the use of chlorophenylpiperazine as a starting material . Similarly, the synthesis of a triazolopyridazine compound was achieved by a sequence of reactions starting from chlorinated phenoxy acetic acid, followed by the formation of an acetohydrazide intermediate and subsequent cyclization . These methods suggest that the synthesis of the compound would also involve multiple steps, possibly starting with a chlorophenylpiperazine and incorporating methoxy and tolyl groups through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, crystallographic analysis revealed that a related chlorophenyl pyrazole carboxylic acid compound crystallizes in the triclinic space group with specific cell parameters . Density functional theory (DFT) calculations are often used to complement experimental data, providing insights into the vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential map .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be inferred from their electronic structure, as indicated by DFT calculations. The HOMO-LUMO gap is a critical factor that influences the chemical stability and reactivity of a compound. A smaller gap generally indicates higher reactivity. The presence of electron-withdrawing or electron-donating substituents, such as chloro groups or methoxy groups, can significantly affect the reactivity of the core pyridazinone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and intermolecular interactions. For example, the presence of hydrogen bonds and halogen interactions can affect the compound's crystal packing and, consequently, its physical properties . Thermodynamic properties, such as entropy and enthalpy, can be calculated using DFT methods to predict the compound's behavior under different conditions .

科学的研究の応用

Anticonvulsant Drug Research

- Studies have investigated the structural and electronic properties of compounds like 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one in the context of anticonvulsant drugs. These compounds, including various pyridazine derivatives, have been analyzed for their crystal structures and electronic properties, providing insights into their potential as anticonvulsant medications (Georges, Vercauteren, Evrard, & Durant, 1989).

Anti-Diabetic Drug Development

- Research on triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the chemical , has shown promise in the development of anti-diabetic medications. These compounds have been synthesized and evaluated for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key target in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial and Antioxidant Research

- Some pyridazine derivatives, including those with piperazine substructures, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research helps in identifying new compounds with potential therapeutic applications in treating bacterial and fungal infections (Bektaş et al., 2007).

HIV-1 Reverse Transcriptase Inhibition

- Bis(heteroaryl)piperazines, closely related to the compound , have been studied as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies have involved the synthesis and evaluation of various analogues to identify potent inhibitors (Romero et al., 1994).

Synthesis and Reactions in Organic Chemistry

- Research into the synthesis and reactions of pyridazine derivatives, including those with piperazine components, has contributed significantly to organic chemistry. These studies have led to the development of novel compounds with diverse biological activities (Gaby et al., 2003).

Anti-Inflammatory and Antidepressant Studies

- Pyridazine derivatives have been explored for their potential anti-inflammatory and antidepressant effects. This includes the synthesis of various compounds and evaluating their efficacy in preclinical models (Refaat, Khalil, & Kadry, 2007).

特性

IUPAC Name |

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNNZPGYDAIINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)

![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)